4-Acetyl-3-methylbenzoyl chloride

Description

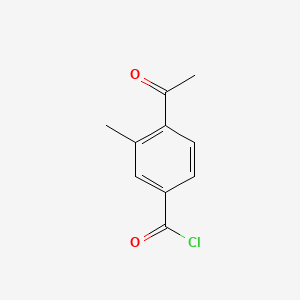

4-Acetyl-3-methylbenzoyl chloride is a benzoyl chloride derivative with a molecular structure featuring two key substituents: an acetyl group (-COCH₃) at the para position (4th position) and a methyl group (-CH₃) at the meta position (3rd position) relative to the benzoyl chloride functional group (-COCl). Its estimated molecular formula is C₁₀H₉ClO₂, with a molecular weight of ~196.5 g/mol (calculated based on substituent contributions).

The acetyl group, being strongly electron-withdrawing, enhances the electrophilicity of the carbonyl carbon in the benzoyl chloride moiety, making it highly reactive toward nucleophilic acyl substitution reactions. The methyl group at the meta position contributes modest steric hindrance and a slight electron-donating inductive effect, which may influence solubility and regioselectivity in subsequent reactions.

Applications likely include its use as an intermediate in pharmaceuticals, agrochemicals, or polymer synthesis, where its substituents enable tailored reactivity and physicochemical properties.

Properties

CAS No. |

125564-46-7 |

|---|---|

Molecular Formula |

C10H9ClO2 |

Molecular Weight |

196.63 |

IUPAC Name |

4-acetyl-3-methylbenzoyl chloride |

InChI |

InChI=1S/C10H9ClO2/c1-6-5-8(10(11)13)3-4-9(6)7(2)12/h3-5H,1-2H3 |

InChI Key |

HQVPQJPBLSUBDZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)C(=O)Cl)C(=O)C |

Synonyms |

Benzoyl chloride, 4-acetyl-3-methyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

- This compound : The acetyl group at the para position strongly withdraws electrons via resonance, activating the carbonyl carbon for nucleophilic attack. The meta-methyl group donates electrons weakly, slightly offsetting reactivity but contributing to lipophilicity .

- 4-Methyl-3-(trifluoromethyl)benzoyl chloride : The trifluoromethyl (-CF₃) group at position 3 is more electron-withdrawing than acetyl, resulting in greater electrophilicity. This compound is favored in fluorinated drug synthesis due to improved metabolic stability .

- 4-(Methylamino)-3-nitrobenzoyl chloride: The nitro group (-NO₂) at position 3 is electron-withdrawing, while the methylamino (-NHCH₃) group at position 4 donates electrons. This combination balances reactivity and stability, enabling selective amidation in APIs (Active Pharmaceutical Ingredients) .

Functional Group Influence

- Benzoyl chlorides (e.g., compounds above) primarily undergo nucleophilic acyl substitution to form amides, esters, or ketones.

- Sulfonyl chlorides (e.g., 4-methoxy-3-methyl-benzenesulfonyl chloride) react with amines to form sulfonamides, which are critical in diuretics and antimicrobial agents .

Positional and Steric Effects

- Para-substituents : Acetyl (4-acetyl) and methoxy (4-methoxy) groups exert strong electronic effects due to their alignment with the reactive center.

- Meta-substituents : Methyl (3-methyl) or trifluoromethyl (3-CF₃) groups introduce steric hindrance and moderate electronic effects, influencing reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.